molecular formula C10H9F2NO B2613367 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile CAS No. 1509390-72-0

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile

Cat. No.: B2613367
CAS No.: 1509390-72-0
M. Wt: 197.185
InChI Key: UALBSNWCYMYVOG-UHFFFAOYSA-N
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Description

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉F₂NO and a molecular weight of 197.18 g/mol It is characterized by the presence of a benzonitrile group substituted with a difluorohydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenol with 1,1-difluoro-2-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(1,1-difluoro-2-oxopropyl)benzonitrile.

    Reduction: Formation of 4-(1,1-difluoro-2-hydroxypropan-2-yl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The difluorohydroxypropyl group can form hydrogen bonds with biological targets, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is unique due to the presence of both a difluorohydroxypropyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1,1-difluoro-2-hydroxypropan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALBSNWCYMYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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